molecular formula C18H16N2OS B2403110 1-Phenyl-3-(2-(thiophen-3-yl)benzyl)urea CAS No. 1796947-42-6

1-Phenyl-3-(2-(thiophen-3-yl)benzyl)urea

Cat. No.: B2403110
CAS No.: 1796947-42-6
M. Wt: 308.4
InChI Key: DHMQVRGHACIGDV-UHFFFAOYSA-N
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Description

1-Phenyl-3-(2-(thiophen-3-yl)benzyl)urea is an organic compound that features a urea moiety linked to a phenyl group and a thiophene-substituted benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-(2-(thiophen-3-yl)benzyl)urea typically involves the reaction of 1-phenylurea with 2-(thiophen-3-yl)benzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(2-(thiophen-3-yl)benzyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(2-(thiophen-3-yl)benzyl)urea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The thiophene ring may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-(2-(thiophen-2-yl)benzyl)urea: Similar structure but with the thiophene ring in a different position.

    1-Phenyl-3-(2-(furan-3-yl)benzyl)urea: Similar structure but with a furan ring instead of a thiophene ring.

    1-Phenyl-3-(2-(pyridin-3-yl)benzyl)urea: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

1-Phenyl-3-(2-(thiophen-3-yl)benzyl)urea is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties that can influence its reactivity and biological activity

Properties

IUPAC Name

1-phenyl-3-[(2-thiophen-3-ylphenyl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c21-18(20-16-7-2-1-3-8-16)19-12-14-6-4-5-9-17(14)15-10-11-22-13-15/h1-11,13H,12H2,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMQVRGHACIGDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC2=CC=CC=C2C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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